Indium(Iii) Phosphate

Übersicht

Beschreibung

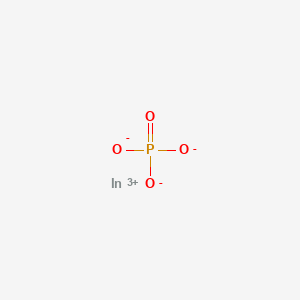

Indium(III) Phosphate, also known as indium phosphate, is a chemical compound composed of indium and phosphate ions. It is represented by the chemical formula InPO₄. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. This compound is typically found in the form of a white powder and is insoluble in water.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Indium(III) Phosphate can be synthesized through several methods. One common method involves the reaction of indium nitrate with phosphoric acid. The reaction is typically carried out in an aqueous solution, and the resulting precipitate is filtered, washed, and dried to obtain pure this compound.

Industrial Production Methods: In industrial settings, this compound is often produced by reacting indium metal with phosphoric acid under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion of the indium metal to this compound. The product is then purified through filtration and drying processes.

Analyse Chemischer Reaktionen

Types of Reactions: Indium(III) Phosphate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form indium oxide and phosphorus pentoxide.

Reduction: It can be reduced to indium metal and phosphine gas under specific conditions.

Substitution: this compound can participate in substitution reactions with other metal phosphates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or carbon monoxide are used.

Substitution: Reactions are typically carried out in aqueous solutions with other metal salts.

Major Products:

Oxidation: Indium oxide and phosphorus pentoxide.

Reduction: Indium metal and phosphine gas.

Substitution: Various metal phosphates depending on the reacting metal.

Wissenschaftliche Forschungsanwendungen

Electronics and Optoelectronics

High-Speed Electronics

Indium(III) phosphate serves as a substrate in the fabrication of high-speed electronic devices due to its superior electron mobility compared to traditional semiconductors like silicon. It is utilized in the production of high-frequency transistors and integrated circuits, enabling faster data processing capabilities.

Optical Communication

In optical communication systems, this compound is employed in the development of laser diodes and photodetectors that operate at wavelengths around 1550 nm, which is optimal for fiber optic communication. Its direct bandgap property allows efficient light emission and detection, making it essential for wavelength-division multiplexing technologies.

Photovoltaics

This compound is explored for use in photovoltaic cells. Its semiconductor properties can enhance the efficiency of solar cells by improving light absorption and conversion rates. Research indicates that incorporating this compound into solar cell designs can lead to higher energy conversion efficiencies compared to conventional materials.

Environmental Applications

Detection and Removal of Indium Ions

Recent studies have focused on using this compound in environmental applications, particularly for detecting and removing indium ions from aqueous solutions. A notable study demonstrated that modified hydroxyapatite adsorbents could effectively remove indium ions at specific pH levels (3.0-4.0), achieving removal efficiencies exceeding 99% . This application is critical for water treatment processes, especially considering the toxic effects of indium compounds on human health and the environment.

Biochemical Applications

This compound has been investigated for its potential use in biochemical applications, particularly in drug delivery systems and as a contrast agent in imaging techniques. Its ability to form stable complexes with various biomolecules makes it suitable for these purposes. For instance, research has shown that indium-based complexes can be utilized in UV-visible titrations to study interactions with biological ligands .

Case Study 1: High-Speed Transistors

A study highlighted the use of this compound as a substrate for high-speed transistors capable of operating at frequencies up to 604 GHz. The research demonstrated that devices fabricated on this compound substrates exhibited significantly improved performance metrics compared to those made from traditional materials .

Case Study 2: Environmental Monitoring

Another significant application involved using this compound in integrated sensors for real-time monitoring of air pollutants. Researchers developed a sensor that utilized this compound's optical properties to detect gases like CO₂ and NOₓ with high sensitivity, facilitating environmental protection efforts .

Wirkmechanismus

The mechanism of action of Indium(III) Phosphate varies depending on its application. In biological systems, it can interact with cellular components, leading to changes in cellular processes. In catalytic applications, this compound acts as a catalyst by providing active sites for chemical reactions to occur. The specific molecular targets and pathways involved depend on the nature of the reaction or application.

Vergleich Mit ähnlichen Verbindungen

Indium(III) Oxide (In₂O₃): Used in transparent conductive coatings and as a semiconductor material.

Indium(III) Sulfide (In₂S₃): Used in photovoltaic cells and as a pigment.

Indium(III) Arsenide (InAs): Used in high-speed and high-frequency electronics.

Uniqueness of Indium(III) Phosphate: this compound is unique due to its specific chemical properties, such as its insolubility in water and its ability to participate in a variety of chemical reactions. Its applications in catalysis, biological studies, and semiconductor production highlight its versatility compared to other indium compounds.

Biologische Aktivität

Indium(III) phosphate (InPO4) is a compound that has garnered interest in various fields, including materials science and biomedicine. This article delves into the biological activity of this compound, focusing on its antioxidant properties, cytotoxic effects, and potential applications in cancer therapy.

This compound can be synthesized through various methods, including hydrothermal synthesis, solid-state reactions, and sol-gel processes. The compound typically exhibits a crystalline structure, which influences its interactions with biological systems.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of indium(III) complexes. For instance, indium(III) complexes with orotic acid (InOA) demonstrated significant antioxidant activity in models of non-enzyme-induced lipid peroxidation on isolated rat microsomes. The presence of indium(III) in these complexes appears to enhance their ability to scavenge free radicals and protect cellular membranes from oxidative damage .

Table 1: Antioxidant Activity of Indium(III) Complexes

| Compound | Model Used | Antioxidant Activity |

|---|---|---|

| InOA | Isolated rat microsomes | Significant |

| HOA | Isolated rat microsomes | None |

| NaOA | Isolated rat microsomes | None |

Cytotoxic Effects

Indium(III) complexes have also been studied for their cytotoxic effects against various cancer cell lines. For example, indium(III) complexes with lapachol exhibited notable antineoplastic activity. These complexes were shown to interact with DNA and induce cytotoxicity in MCF-7 and MDA-MB breast tumor cells, with one complex demonstrating threefold greater activity than its ligand alone .

Case Study: Indium(III) Complexes with Lapachol

A study investigated the cytotoxic effects of several indium(III)-lapachol complexes on breast cancer cells. The findings indicated that:

- Complex [In(lap)(phen)Cl2] showed significant cytotoxicity against MCF-7 cells.

- The intercalative mode of action suggests that these complexes may disrupt DNA function, leading to cell death.

The biological activity of indium compounds is often attributed to their interaction with cellular components. Indium ions may interfere with critical signaling pathways or induce oxidative stress through the generation of reactive oxygen species (ROS). For instance, studies indicate that indium ions can alter cell morphology and viability in fibroblast cultures, particularly at higher concentrations .

Binding Affinity and Speciation

Understanding how indium(III) binds to proteins in serum is crucial for evaluating its biological effects. Research shows that transferrin is a significant binding protein for In(III), which may influence its distribution and bioavailability in the body. The binding characteristics can vary depending on the ligand environment and physiological conditions .

Table 2: Binding Characteristics of Indium(III)

| Ligand | Binding Protein | Binding Affinity |

|---|---|---|

| InQ3 | Transferrin | Moderate |

| InD3 | Human Serum Albumin | Low |

Eigenschaften

IUPAC Name |

indium(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/In.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXZVRRCKFUQKG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

InPO4, InO4P | |

| Record name | indium(III) orthophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431179 | |

| Record name | Indium(Iii) Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14693-82-4 | |

| Record name | Indium(Iii) Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common structural features observed in Indium(III) phosphates?

A1: Indium(III) phosphates often exhibit frameworks constructed from InO6 octahedra and PO4 tetrahedra. These fundamental building blocks can connect in various ways, leading to diverse architectures. For example, CaIn2(PO4)2(HPO4) features a three-dimensional framework with In2O10 units (dimers of edge-sharing InO6 octahedra) linked by PO4 and HPO4 groups [, ]. In contrast, RbIn(OH)PO4 displays spirals of corner-sharing InO6 octahedra extending along the c-axis, bridged by hydroxyl groups [, ].

Q2: How does the choice of alkali metal cation influence the structure of Indium(III) phosphates?

A2: The size of the alkali metal cation plays a significant role in determining the overall structure. Comparing CsIn[PO3(OH)]2 [] and Na2In2[PO4]4·H2O (with similar stoichiometry) reveals that the larger Cs+ cation favors the formation of 12-membered ring channels within the framework. In contrast, the smaller Na+ cation likely induces a different structural arrangement. This highlights the impact of cation size on the self-assembly process and resulting framework architecture.

Q3: What synthetic methods are commonly employed to prepare Indium(III) phosphates?

A3: Hydrothermal synthesis is a prevalent method for preparing Indium(III) phosphates. This technique utilizes high temperatures and pressures in an aqueous environment to promote the reaction between precursors. For instance, CaIn2(PO4)2(HPO4) was synthesized by reacting CaO and InCl3 with an excess of H3PO4 and H2O under hydrothermal conditions [, ]. Similarly, RbIn(OH)PO4 was obtained using a high temperature, high pressure hydrothermal approach [].

Q4: Can you describe an example where an Indium(III) phosphate exhibits interesting optical properties?

A4: Powdered samples of RbIn(OH)PO4 have demonstrated the ability to generate second harmonics, confirming the absence of a center of symmetry within its crystal structure []. This property suggests potential applications in nonlinear optics, where materials can manipulate light frequencies for various technological purposes.

Q5: What analytical techniques are crucial for characterizing Indium(III) phosphates?

A5: Single-crystal X-ray diffraction is essential for determining the precise atomic arrangement and bonding patterns within these materials [, , , ]. Infrared spectroscopy helps identify the presence of specific functional groups, such as phosphate groups and hydroxyl groups, providing insights into the compound's composition []. Thermogravimetric analysis can further elucidate the thermal stability and decomposition behavior of these phosphates [].

Q6: Are there any catalytic applications reported for Indium(III) phosphates?

A6: While the provided research focuses primarily on synthesis and structural characterization, a separate study highlights the catalytic activity of a chiral cationic Indium(III)/phosphate complex []. This complex efficiently catalyzes regio- and enantioselective [4+2] annulation reactions between β,γ-unsaturated α-keto esters and non-activated allenes. This example demonstrates the potential for utilizing Indium(III) in catalytic systems, although further research is necessary to explore the catalytic capabilities of Indium(III) phosphates specifically.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.